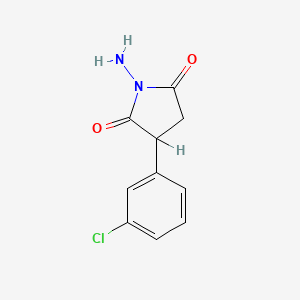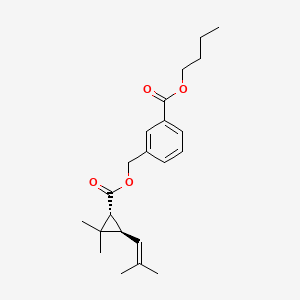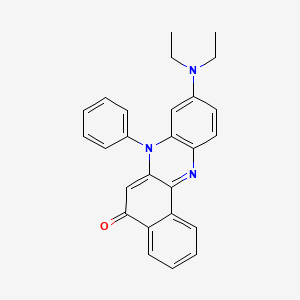
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one is a complex organic compound belonging to the phenazine family. Phenazine systems are an important class of aza-polycyclic compounds that are easily found in nature and isolated as secondary metabolites primarily from Pseudomonas, Streptomyces, and a few other genera from soil or marine habitats
Métodos De Preparación
The synthesis of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of lawsone with benzene-1,2-diamines to form benzo[a]phenazin-5-ol derivatives . The process may involve visible-light irradiation or electrosynthesis under mild reaction conditions . Industrial production methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can undergo regioselective cross-dehydrogenative C(sp2)–H sulfenylation and selenylation under visible-light irradiation or electrosynthesis
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various heterocyclic compounds, including pyranophenazines, spiropyranophenazines, and pyridophenazines . Additionally, it is used in the development of new materials with specific photophysical properties .
Mecanismo De Acción
The mechanism of action of 9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound induces oxidative stress in target cells .
Comparación Con Compuestos Similares
9-(Diethylamino)-7-phenylbenzo(a)phenazin-5(7H)-one can be compared with other phenazine derivatives, such as benzo[b]phenoxazine and benzochromenophenazines . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its diethylamino and phenyl substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
82014-22-0 |
|---|---|
Fórmula molecular |
C26H23N3O |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
9-(diethylamino)-7-phenylbenzo[a]phenazin-5-one |
InChI |
InChI=1S/C26H23N3O/c1-3-28(4-2)19-14-15-22-23(16-19)29(18-10-6-5-7-11-18)24-17-25(30)20-12-8-9-13-21(20)26(24)27-22/h5-17H,3-4H2,1-2H3 |
Clave InChI |
RRPZIPGTVAQGNK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3N2C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)

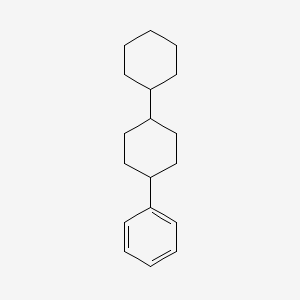


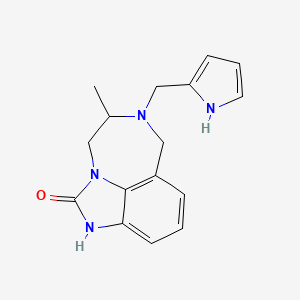
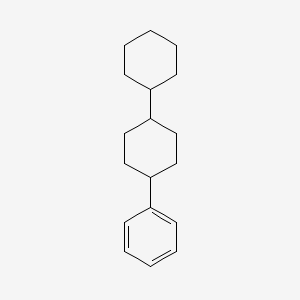
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)
